molecular formula C19H24N6O2 B2935293 3-methyl-8-(4-methylpiperazin-1-yl)-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-19-0

3-methyl-8-(4-methylpiperazin-1-yl)-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2935293
CAS No.: 476480-19-0
M. Wt: 368.441
InChI Key: AXRQHNKTAMWTDL-UHFFFAOYSA-N
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Description

3-methyl-8-(4-methylpiperazin-1-yl)-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24N6O2 and its molecular weight is 368.441. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities of Piperazine and Purine Derivatives

Analgesic and Anti-inflammatory Properties

Piperazine derivatives attached to purine dione frameworks have been investigated for their analgesic and anti-inflammatory properties. For instance, studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties have shown significant analgesic activity, suggesting a new class of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Antidepressant and Anxiolytic Effects

Certain purine-2,6-dione derivatives, especially those with arylpiperazine substitutions, have shown potential in displaying antidepressant and anxiolytic-like activities. These compounds interact with serotonin receptors, offering a basis for the development of new psychotropic medications (Chłoń-Rzepa et al., 2013).

Synthesis and Chemical Properties

Versatility in Synthesis

Compounds similar to the query chemical, particularly those involving piperazine-2,5-diones, demonstrate a wide range of reactivity and versatility in synthetic chemistry. They serve as precursors for various natural products and analogs, illustrating the broad utility of these compounds in chemical synthesis (Liebscher & Jin, 1999).

Structure-Activity Relationships

Research into the structural optimization of purine derivatives, particularly those targeting EGFR mutations, has provided insights into the relationships between chemical structure and pharmacological activity. Such studies contribute to the development of potent kinase inhibitors for cancer therapy (Yang et al., 2012).

Properties

IUPAC Name

3-methyl-8-(4-methylpiperazin-1-yl)-7-(1-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-13(14-7-5-4-6-8-14)25-15-16(23(3)19(27)21-17(15)26)20-18(25)24-11-9-22(2)10-12-24/h4-8,13H,9-12H2,1-3H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRQHNKTAMWTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476480-19-0
Record name 3-ME-8-(4-ME-1-PIPERAZINYL)-7-(1-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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